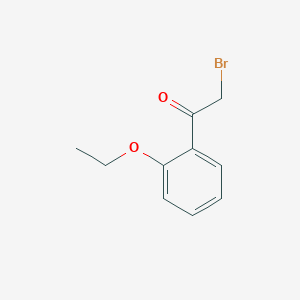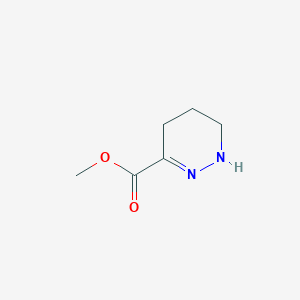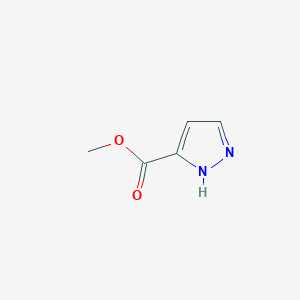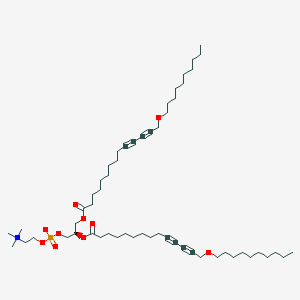
1,2-Bis(15-oxapentacosa-10,12-diynoyl)-sn-phosphocholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(15-oxapentacosa-10,12-diynoyl)-sn-phosphocholine, commonly referred to as BODIPY-PC, is a fluorescent lipid probe that has been widely used in scientific research for the study of biological membranes. This molecule is a synthetic derivative of phosphatidylcholine, a major component of cell membranes, and has a unique fluorescent property that allows for its visualization in living cells and tissues.
科学研究应用
BODIPY-PC has been widely used as a fluorescent probe to study biological membranes. It has been used to investigate membrane dynamics, lipid trafficking, and lipid-protein interactions. BODIPY-PC has also been used to study the effects of drugs and toxins on cellular membranes. Additionally, BODIPY-PC has been used for the detection of cancer cells and the study of cancer cell metabolism.
作用机制
BODIPY-PC is a fluorescent probe that incorporates into the cell membrane. The fluorescent property of BODIPY-PC allows for its visualization and tracking in living cells and tissues. The phosphocholine head group of BODIPY-PC mimics the structure of natural phospholipids in the cell membrane, allowing for its incorporation into the membrane without disrupting its structure or function.
生化和生理效应
BODIPY-PC has been shown to have minimal effects on cellular function and viability. It does not affect cell proliferation or apoptosis, and it does not induce cellular stress responses. BODIPY-PC has also been shown to have minimal effects on membrane fluidity and lipid composition.
实验室实验的优点和局限性
The advantages of using BODIPY-PC in lab experiments include its fluorescent property, its ability to mimic natural phospholipids in the cell membrane, and its minimal effects on cellular function and viability. The limitations of using BODIPY-PC include its cost, its potential for photobleaching, and its limited availability in certain regions.
未来方向
There are several future directions for the use of BODIPY-PC in scientific research. One direction is the development of new fluorescent probes that can be used to study specific lipid species in the cell membrane. Another direction is the use of BODIPY-PC in the study of lipid metabolism and lipid signaling pathways. Additionally, BODIPY-PC could be used in the development of new therapies for cancer and other diseases that involve alterations in lipid metabolism.
合成方法
The synthesis of BODIPY-PC involves the reaction of a BODIPY dye with a phosphocholine molecule. The BODIPY dye is first functionalized with an alkyne group, which then reacts with an azide group on the phosphocholine molecule via a copper-catalyzed click reaction. This results in the formation of a BODIPY-PC molecule that contains a fluorescent dye and a phosphocholine head group.
属性
CAS 编号 |
148077-85-4 |
|---|---|
产品名称 |
1,2-Bis(15-oxapentacosa-10,12-diynoyl)-sn-phosphocholine |
分子式 |
C56H96NO10P |
分子量 |
974.3 g/mol |
IUPAC 名称 |
[(2R)-2,3-bis(14-decoxytetradeca-10,12-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C56H96NO10P/c1-6-8-10-12-14-28-34-40-47-62-49-42-36-30-24-20-16-18-22-26-32-38-44-55(58)64-52-54(53-66-68(60,61)65-51-46-57(3,4)5)67-56(59)45-39-33-27-23-19-17-21-25-31-37-43-50-63-48-41-35-29-15-13-11-9-7-2/h54H,6-23,26-29,32-35,38-41,44-53H2,1-5H3/t54-/m1/s1 |
InChI 键 |
XQBMMXSSETXKPX-AXAMJWTMSA-N |
手性 SMILES |
CCCCCCCCCCOCC#CC#CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCOCCCCCCCCCC |
SMILES |
CCCCCCCCCCOCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCOCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCOCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCOCCCCCCCCCC |
其他 CAS 编号 |
148077-85-4 |
同义词 |
1,2-bis(15-oxapentacosa-10,12-diynoyl)-sn-phosphocholine 1,2-bis(OPDYN)-PC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



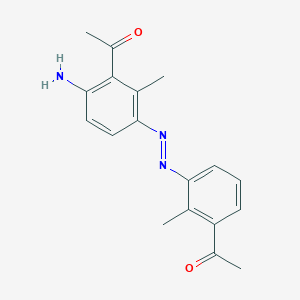
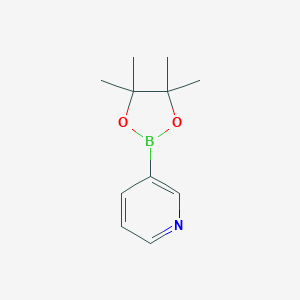
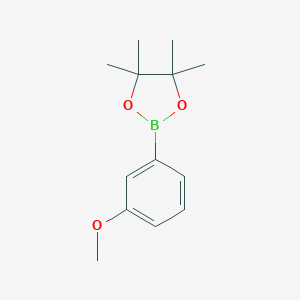
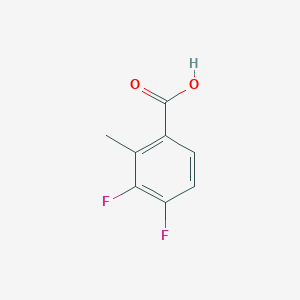
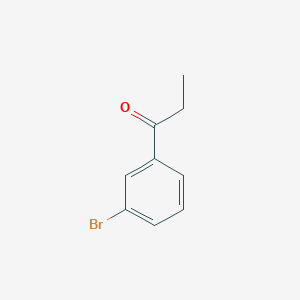
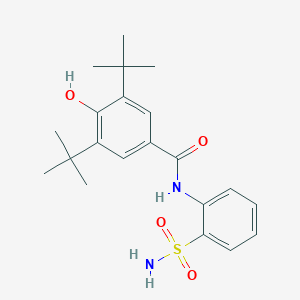
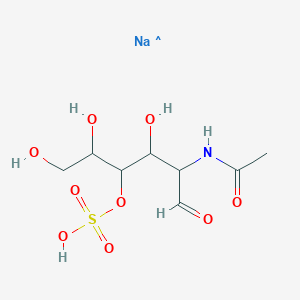
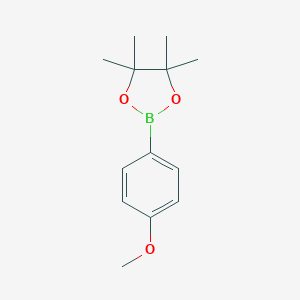
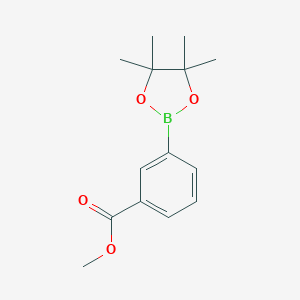
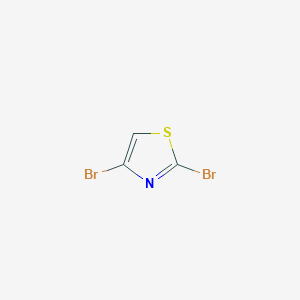
![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)
